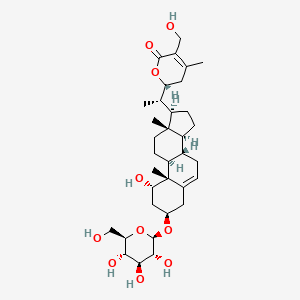

Physagulin-d

Beschreibung

Classification and Nomenclature within Natural Product Chemistry

The systematic classification of Physagulin-d places it within specific families of natural products based on its structural features. This nomenclature is essential for its identification and categorization in chemical and biological studies.

Steroidal LactonesOn a broader level, this compound belongs to the family of steroidal lactones.tandfonline.comresearchgate.netThe core of its structure is a steroid nucleus, a characteristic feature of lipids and lipid-like molecules.tandfonline.comThe "-olide" suffix in "withanolide" points to the presence of a lactone, which is a cyclic ester. Specifically, withanolides feature a δ-lactone ring in their side chain, formed by the oxidation of carbons C-22 and C-26.researchgate.net

| Kingdom | Super Class | Class | Sub Class | Direct Parent |

|---|---|---|---|---|

| Organic compounds | Lipids and lipid-like molecules | Steroids and steroid derivatives | Steroid lactones | Withanolide glycosides and derivatives |

Natural Occurrence and Distribution in Medicinal Plants

This compound is not synthesized in a laboratory for primary research but is isolated from specific plant species that have a history of use in traditional medicine. Its distribution is specific to certain members of the Solanaceae family.

Physalis peruviana L.Physalis peruviana L., or Cape gooseberry, is also known to produce a variety of withanolides.tandfonline.comWhile the plant is a rich source of compounds from this chemical class, scientific literature specifically reports the presence of the broader "physagulin" category within its fruits.nih.govFurther research has identified related compounds such as Physagulin O in the plant.

| Scientific Name | Common Name(s) | Family | Documented Presence |

|---|---|---|---|

| Physalis angulata L. | Cutleaf groundcherry | Solanaceae | This compound isolated |

| Withania somnifera (L.) Dunal | Ashwagandha, Indian ginseng | Solanaceae | This compound isolated |

| Physalis peruviana L. | Cape gooseberry, Goldenberry | Solanaceae | Contains compounds of the "physagulin" class |

Current State of this compound Research and Scholarly Significance

This compound is a naturally occurring compound primarily isolated from Physalis angulata, a plant with a history of use in traditional medicine. nih.gov As a withanolide glycoside, it belongs to a class of compounds known for their diverse and potent biological activities. foodb.canih.gov The scholarly significance of this compound lies in its unique chemical structure and its potential, though still largely unexplored, biological functions.

Research on this compound has primarily focused on its isolation and structural elucidation. Its chemical formula is established as C34H52O10. chemspider.com Spectroscopic data, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in confirming its complex steroidal structure attached to a sugar moiety. researchgate.net While often identified in phytochemical analyses of Physalis angulata alongside other withanolides, dedicated studies on the biological effects of this compound are limited. nih.govresearchgate.net

A notable mention of this compound appears in a patent cataloging compounds with potential immunosuppressive properties. awi.de This suggests that, like other withanolides, this compound may interact with biological pathways relevant to the immune system. However, comprehensive studies to validate and characterize this specific activity for this compound are not yet widely published. The broader class of withanolides has been investigated for various effects, including anti-inflammatory and cytotoxic activities. nih.govresearchgate.net For instance, studies on other physagulins, such as A, C, and H, have detailed their anti-inflammatory mechanisms. nih.gov It is crucial to distinguish this compound from "Physalin D," as they are distinct compounds with different chemical structures and biological activities. nih.gov

The current body of research positions this compound as a compound of interest for further investigation. Its established structure provides a foundation for synthetic and medicinal chemists to explore its properties. The preliminary suggestion of its potential immunosuppressive activity opens avenues for immunological and pharmacological research. However, to fully understand its scholarly significance, more focused studies are required to determine its specific biological targets and mechanisms of action. The limited availability of detailed research findings specifically on this compound underscores the need for continued exploration in the field of natural product science.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

146713-92-0 |

|---|---|

Molekularformel |

C34H52O10 |

Molekulargewicht |

620.8 g/mol |

IUPAC-Name |

(2R)-2-[(1S)-1-[(1S,3R,8S,9S,10R,13S,14S,17R)-1-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C34H52O10/c1-16-11-25(43-31(41)21(16)14-35)17(2)22-7-8-23-20-6-5-18-12-19(42-32-30(40)29(39)28(38)26(15-36)44-32)13-27(37)34(18,4)24(20)9-10-33(22,23)3/h5,17,19-20,22-30,32,35-40H,6-15H2,1-4H3/t17-,19+,20-,22+,23-,24-,25+,26+,27-,28+,29-,30+,32+,33+,34-/m0/s1 |

InChI-Schlüssel |

KRHHFPJGGBLAAH-MYBCZMNMSA-N |

Isomerische SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)CO |

Kanonische SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)CO |

Herkunft des Produkts |

United States |

Advanced Methodologies for Physagulin D Isolation, Extraction, and Characterization

Optimized Plant Material Preparation and Pre-treatment

The initial and one of the most critical stages in the isolation of Physagulin-d is the preparation of the plant material. The concentration and stability of withanolides are significantly influenced by the methods of harvesting, drying, and storage. Research indicates that the leaves of plants from the Physalis and Withania genera are primary sources of this compound. nih.govacs.org

Optimal preparation involves several key steps to preserve the integrity of the target compound. Freshly harvested plant tissues, such as leaves or roots, are often flash-frozen using liquid nitrogen and then powdered. cimap.res.in This process minimizes enzymatic degradation of the withanolides. Alternatively, a common and scalable method involves drying the plant material in a hot air oven at controlled temperatures, typically around 40°C, until a constant dry weight is achieved. nih.gov Following the drying process, the material is mechanically ground into a fine powder, often to a specific particle size (e.g., 40 mesh), to increase the surface area available for solvent extraction. tropicalplantresearch.com Proper pre-treatment ensures the efficient release of phytochemicals during the subsequent extraction phase.

Strategic Extraction Techniques for this compound Enrichment

The selection of an appropriate extraction technique is paramount for maximizing the yield and purity of this compound from the prepared plant matrix. Extraction strategies are broadly categorized into conventional methods and modern, technology-assisted approaches.

Traditional extraction techniques are widely used due to their simplicity and low investment cost. semanticscholar.org However, they can be limited by long extraction times and high solvent consumption.

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for a specified period with occasional agitation. Methanol-water mixtures are frequently employed for extracting withanolides. cimap.res.in

Soxhlet Extraction: This method provides a continuous extraction process where the plant material is repeatedly exposed to fresh, warm solvent. tropicalplantresearch.com While thorough, the prolonged exposure to heat (e.g., 65–70°C) can be detrimental to thermolabile compounds. tropicalplantresearch.comsemanticscholar.org

Percolation: In this process, the solvent is allowed to slowly pass through the powdered plant material, a method that can be performed at room temperature to avoid thermal degradation. questjournals.org

To overcome the limitations of conventional methods, several modern techniques have been developed. These technologies often offer improved efficiency, reduced extraction times, and lower solvent usage.

Subcritical Water Extraction (SWE): This technique utilizes water at elevated temperatures (100-374°C) and pressures to act as an extraction solvent. SWE has been shown to be a highly effective method for extracting withanolides, yielding higher concentrations compared to conventional techniques like maceration or Soxhlet extraction. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process. While efficient, its effectiveness for withanolide extraction can be lower compared to SWE. researchgate.net

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and compound release. tropicalplantresearch.com

The choice between these methods depends on factors such as the stability of this compound, the desired yield, and the available resources.

Table 1: Comparison of Extraction Techniques for Withanolides

| Extraction Method | Typical Solvents | Key Characteristics | Reference |

|---|---|---|---|

| Maceration | Methanol, Ethanol (B145695), Water | Simple, low cost, suitable for heat-sensitive compounds. | semanticscholar.org |

| Soxhlet Extraction | Organic Solvents (e.g., Ethanol) | Continuous and exhaustive, but requires high solvent volume and prolonged heat. | tropicalplantresearch.com |

| Subcritical Water (SWE) | Water | High efficiency, environmentally friendly, but requires specialized equipment. | researchgate.net |

| Microwave-Assisted (MAE) | Polar Solvents | Rapid extraction, reduced solvent consumption. | researchgate.net |

| Ultrasound-Assisted (UAE) | Various Solvents | Enhanced extraction efficiency, can be performed at lower temperatures. | tropicalplantresearch.com |

Sophisticated Isolation and Purification Procedures

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification strategy is necessary to isolate this compound.

Chromatography is the cornerstone of phytochemical isolation.

Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica gel or MCI gel. google.compharm.or.jp A solvent or a gradient of solvents is then passed through the column to separate the compounds based on their polarity. Repeated column chromatography is often required to achieve significant purification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of column chromatography separations and for preliminary purity assessment. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) offers a more advanced approach, providing quantitative data through densitometric analysis. researchgate.net

For the final purification of this compound to a high degree of homogeneity, more advanced techniques are employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique used for the final isolation of pure compounds from enriched fractions. ucl.ac.uk Reversed-phase columns (e.g., C18) are commonly used, with mobile phases typically consisting of acetonitrile and water, often with additives like acetic or phosphoric acid to improve peak shape and resolution. tropicalplantresearch.comresearchgate.net Semi-preparative HPLC systems allow for the isolation of milligram quantities of the pure compound. nih.gov

Flash Chromatography: An air-pressure driven version of column chromatography that is faster and more efficient for fractionating crude extracts before final purification by HPLC. pharm.or.jp

Gel Permeation Chromatography: Techniques using media like Sephadex LH-20 are effective for separating compounds based on their size and are often used as an intermediate purification step, particularly for removing pigments and polymeric material. google.com

Ultrahigh-Performance Liquid Chromatography (UHPLC): This modern technique utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC, making it an excellent tool for the final analysis and quantification of isolated compounds like this compound. acs.org

Table 2: Common Chromatographic Conditions for Withanolide Analysis and Purification

| Technique | Stationary Phase (Column) | Typical Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water with 0.1% Ortho-Phosphoric Acid (Gradient) | PDA/UV (227 nm) | tropicalplantresearch.com |

| UHPLC | Reversed-Phase C18 | Acetonitrile/Water | Photodiode Array (PDA) | acs.org |

| HPTLC | Silica Gel 60F254 | Dichloromethane–methanol–acetone–diethyl ether | Densitometry (230 nm) | researchgate.net |

| Column Chromatography | Silica Gel, MCI Gel, Sephadex LH-20 | Hexane, Chloroform, Ethyl Acetate, Methanol (Gradient) | Fraction Collection & TLC | google.comresearchgate.net |

The structural elucidation and final characterization of purified this compound are then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. google.comresearchgate.net

Rigorous Analytical Characterization for Structural Elucidation and Purity Assessment

The definitive identification and purity assessment of this compound, a complex withanolide glycoside, necessitates a multi-faceted analytical approach. The combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chiroptical techniques provides a comprehensive characterization of its molecular structure, from elemental composition to three-dimensional stereochemistry.

Mass Spectrometry (e.g., ESI-MS, EI-MS, TQ-MS/MS)

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI is exceptionally well-suited for analyzing large, thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or other cations present in the solvent system. High-resolution mass spectrometry (HRMS), often employing Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass of these ions with high accuracy, allowing for the unambiguous determination of the elemental formula, C₃₄H₅₂O₁₀. nih.gov

Electron Ionization (EI-MS): While less common for large glycosides due to its high-energy nature which can cause extensive fragmentation and prevent the observation of a molecular ion, EI-MS can still provide a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.

Tandem Mass Spectrometry (MS/MS): Techniques like Triple Quadrupole (TQ-MS/MS) are invaluable for both structural elucidation and quantification. In this method, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural insights, such as the cleavage of the glycosidic bond to separate the sugar moiety from the steroidal aglycone, and subsequent fragmentations within the withanolide core. For quantitative studies, Multiple Reaction Monitoring (MRM) on a TQ-MS/MS instrument provides exceptional sensitivity and selectivity. nih.gov

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₃₄H₅₂O₁₀ nih.gov |

| Monoisotopic Mass | The exact mass of the molecule calculated using the mass of the most abundant isotope of each element. | 620.3560 Da nih.gov |

| ESI-MS Ionization | Commonly observed ions using electrospray ionization. | [M+H]⁺ (m/z 621.3633), [M+Na]⁺ (m/z 643.3453) |

| Key MS/MS Fragments | Characteristic product ions resulting from collision-induced dissociation of the precursor ion. | Loss of the sugar moiety, loss of water molecules (H₂O), cleavage of the lactone side chain. |

Nuclear Magnetic Resonance Spectroscopy (e.g., 1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like this compound in solution. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of the molecule. A suite of 1D and 2D NMR experiments is required to assemble the full structure. nd.edu

1D-NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum indicates the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary).

2D-NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems and build structural fragments. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the fragments identified by COSY. nih.govnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are physically close to each other, providing critical information to determine the relative stereochemistry of the molecule. nih.govnih.gov

| NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| ¹H NMR | Provides chemical shift, integration (proton count), and coupling constants (J-values) for all protons. | Identifies key functional groups (e.g., olefinic protons, protons adjacent to oxygens) and their local environment. |

| ¹³C NMR / DEPT | Shows the number of unique carbon atoms and classifies them as CH₃, CH₂, CH, or quaternary carbons. | Confirms the 34 carbons of the molecular formula and identifies carbonyls, olefinic carbons, and carbons bearing hydroxyl groups. |

| COSY | Reveals proton-proton (¹H-¹H) spin-spin coupling networks. | Establishes connectivity within the steroid rings and the side chain, tracing out H-C-C-H fragments. nih.gov |

| HSQC | Correlates protons with their directly attached carbons (¹JCH). | Assigns specific ¹³C signals based on the known ¹H assignments. |

| HMBC | Shows long-range correlations (²JCH, ³JCH) between protons and carbons. | Connects disparate structural fragments, linking the steroidal core to the lactone side chain and the sugar moiety. nih.govnih.gov |

| NOESY | Identifies protons that are in close spatial proximity. | Determines the relative stereochemistry at chiral centers by observing Nuclear Overhauser Effects between key protons. nih.gov |

Spectrophotometric and Chiroptical Techniques (e.g., UV, CD)

Spectrophotometric and chiroptical methods provide valuable information about the electronic properties and absolute configuration of this compound.

UV Spectroscopy: Ultraviolet (UV) spectroscopy is used to identify the presence of chromophores (light-absorbing groups) in the molecule. Withanolides, including this compound, typically possess an α,β-unsaturated ketone in the A-ring and an α,β-unsaturated δ-lactone in the side chain. These conjugated systems produce a characteristic maximum absorption (λmax) in the UV spectrum, typically in the range of 220–230 nm. nih.govcimap.res.in

Circular Dichroism (CD) Spectroscopy: this compound is a chiral molecule with multiple stereocenters. Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum, with its characteristic positive and negative Cotton effects, provides a unique fingerprint related to the molecule's three-dimensional structure. This experimental spectrum is often compared with theoretical spectra generated by quantum chemical calculations or with spectra of known related compounds to determine the absolute configuration of the stereocenters. nih.gov

Validated Quantitative Analysis Methods for this compound

Accurate quantification of this compound in various matrices, such as plant extracts or biological fluids, requires the development and validation of robust analytical methods. High-Performance Liquid Chromatography is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC, UHPLC-PDA)

Reversed-Phase HPLC (RP-HPLC): This is the most common chromatographic mode for the analysis of withanolides. nih.gov A typical method involves a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent like acetonitrile or methanol. cimap.res.in A small amount of acid, such as formic or acetic acid, is often added to the mobile phase to improve peak shape and resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a modern advancement of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC, making it ideal for high-throughput screening and complex mixture analysis. nih.govresearchgate.net

Photodiode Array (PDA) Detection: A PDA detector is commonly coupled with HPLC or UHPLC systems. It acquires the entire UV-visible spectrum at each point in the chromatogram. This allows for the quantification of this compound at its λmax (~227 nm) while simultaneously checking for peak purity by comparing spectra across the peak, ensuring that no other compounds are co-eluting. nih.govcimap.res.in

Method Validation Parameters (e.g., linearity, detection limits, quantification limits, precision, accuracy, recovery)

To ensure that a quantitative HPLC method is reliable, accurate, and reproducible, it must be thoroughly validated according to internationally recognized guidelines. Key validation parameters include:

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.999 hyphadiscovery.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3 nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10 nih.gov |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as Intra-day (repeatability) and Inter-day (intermediate precision). | Relative Standard Deviation (RSD) ≤ 2-5% nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined via spike/recovery studies. | Mean recovery of 95-105% of the spiked amount. |

| Recovery | The efficiency of the extraction procedure for the analyte from the sample matrix, determined by comparing the analytical result from an extracted sample to that of a pure standard. | Consistent and reproducible recovery, typically within 80-120%. |

Biosynthesis and Biotransformation Pathways of Physagulin D

Isoprenoid Biosynthesis Pathway and Precursor Integration

The journey to synthesizing the carbon skeleton of Physagulin-d begins with the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). hhu.defrontiersin.org Plants utilize two distinct and ancient pathways to produce these five-carbon building blocks: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) or non-mevalonate pathway, located in the plastids. hhu.dewikipedia.org

The Mevalonate (MVA) Pathway: This pathway starts with acetyl-CoA and proceeds through the key intermediate mevalonic acid (MVA). hhu.de It is considered a major contributor of precursors for withanolide biosynthesis. oup.com

The Methylerythritol Phosphate (MEP) Pathway: This pathway uses glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) as initial substrates. frontiersin.org

While both pathways produce IPP and DMAPP, studies on withanolide-producing plants like Withania somnifera suggest that the MVA pathway plays a more significant role in supplying the substrate flux for withanolide biosynthesis. oup.com These C5 units are sequentially condensed to form larger prenyl diphosphate precursors. These precursors are then directed towards the synthesis of triterpenoids, which form the foundational structure of withanolides. nih.govnih.gov The pathway proceeds through the 30-carbon intermediate 2,3-oxidosqualene (B107256), which is a critical branch point for the synthesis of various triterpenoids, including sterols and withanolides. nih.gov Cyclization of 2,3-oxidosqualene by cycloartenol (B190886) synthase yields cycloartenol, a key precursor in the formation of phytosterols (B1254722) and, subsequently, withanolides. nih.govfrontiersin.org

Identification and Characterization of Key Biosynthetic Enzymes (e.g., HMGR)

The intricate biosynthesis of withanolides is governed by a series of specific enzymes. Several key enzymes that catalyze rate-limiting or committed steps in the pathway have been identified and characterized.

3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is one of the most extensively studied enzymes in this pathway. nih.gov It is the rate-limiting enzyme of the MVA pathway, catalyzing the reduction of HMG-CoA to mevalonate. sigmaaldrich.comfrontiersin.org This step is a major point of regulation for the entire isoprenoid pathway. nih.govfrontiersin.org Studies have demonstrated a positive correlation between the transcript levels of the HMGR gene and the accumulation of withanolides in W. somnifera. nih.gov Its activity is controlled through synthesis, degradation, and phosphorylation to maintain the necessary concentration of mevalonate-derived products. nih.govsigmaaldrich.com

Other crucial enzymes include:

1-deoxy-D-xylulose-5-phosphate synthase (DXS): A key regulatory enzyme in the MEP pathway. frontiersin.org

Squalene (B77637) Synthase (SQS): Catalyzes the first committed step in triterpene biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate to form squalene. mdpi.com

Cycloartenol Synthase (CAS): A type of oxidosqualene cyclase (OSC) that catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, a pivotal intermediate for withanolide synthesis. nih.govfrontiersin.org Overexpression of the CAS gene has been shown to enhance withanolide production. frontiersin.org

Sterol Methyltransferase (SMT): An intermediate enzyme involved in the formation of 24-methylenecycloartenol, which leads to the creation of various withanolides. frontiersin.org

Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is believed to be responsible for the extensive and diverse oxidative modifications (such as hydroxylation and epoxidation) that occur later in the pathway, leading to the vast structural diversity of withanolides. nih.govkoreascience.krdntb.gov.ua Studies have identified several P450 candidates likely associated with the biosynthesis of physalin-class compounds, which are structurally related to withanolides. dntb.gov.ua

| Enzyme | Abbreviation | Function in the Pathway | Reference |

|---|---|---|---|

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the rate-limiting step in the MVA pathway (HMG-CoA → mevalonate). | nih.govsigmaaldrich.com |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key regulatory enzyme in the MEP pathway. | frontiersin.org |

| Squalene Synthase | SQS | Catalyzes the formation of squalene from farnesyl pyrophosphate. | mdpi.com |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to form cycloartenol, a key triterpenoid (B12794562) intermediate. | nih.govfrontiersin.org |

| Sterol Methyltransferase | SMT | Acts as an intermediate in the formation of diverse withanolides from cycloartenol. | frontiersin.org |

| Cytochrome P450 Monooxygenases | P450s | Perform extensive oxidative modifications (hydroxylation, epoxidation) on the withanolide scaffold. | koreascience.krdntb.gov.ua |

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is under complex genetic and transcriptomic control. The expression of pathway genes is highly regulated and can be influenced by developmental stage, tissue type, and external stimuli. frontiersin.orgfrontiersin.org

Transcriptomic analyses have been instrumental in identifying genes involved in withanolide biosynthesis. frontiersin.orgresearchgate.net Studies have shown that the expression levels of key biosynthetic genes, including HMGR, DXS, CAS, and SMT, are often upregulated in tissues or under conditions where withanolide accumulation is high. oup.comfrontiersin.org For instance, the expression of HMGR has been found to be higher in young leaves, which correlates with enhanced withanolide production. nih.gov

Functional genomics approaches, such as Virus-Induced Gene Silencing (VIGS), have been employed to validate the roles of these genes. Silencing key genes in the MVA and MEP pathways has been shown to modulate the accumulation of specific withanolides, confirming their indispensable role in the biosynthetic process. oup.com Furthermore, transcription factors have been identified as crucial regulators. The transcription factor WsWRKY1, for example, has been shown to control the expression of important genes in the phytosterol pathway, including squalene synthase, thereby influencing triterpenoid withanolide biosynthesis. mdpi.com

Elicitors like methyl jasmonate (MeJA) are known to induce the production of secondary metabolites. nih.gov Transcriptomic studies have revealed that MeJA treatment can significantly upregulate the expression of genes associated with the biosynthesis of bioactive compounds, leading to their accumulation. researchgate.net

A study involving the fungus Aspergillus cristatus provided a direct link to this compound, where the overexpression of a regulatory gene, llm1, resulted in a significant decrease in the production of Physagulin D, among other secondary metabolites. mdpi.com

| Regulatory Factor/Method | Observation | Impact on Biosynthesis | Reference |

|---|---|---|---|

| Gene Expression Analysis | Higher transcript levels of HMGR, CAS, SMT, DXR in reproductive vs. vegetative phase. | Correlates with higher withanolide content. | frontiersin.org |

| Virus-Induced Gene Silencing (VIGS) | Silencing of genes like DWF5-1, DXS, and DXR modulated the expression of other pathway genes. | Altered the accumulation of total and specific withanolides. | oup.com |

| Transcription Factor (WsWRKY1) | Controls the expression of squalene synthase and squalene epoxidase. | Pivotal role in regulating the biosynthesis of triterpenoid withanolides. | mdpi.com |

| Elicitor (Methyl Jasmonate) | Induces expression of biosynthetic genes. | Enhances accumulation of withanolides and related compounds. | researchgate.netnih.gov |

| Gene Overexpression (llm1 in A. cristatus) | Overexpression of the global secondary metabolite regulator llm1. | Significantly reduced the amount of Physagulin D. | mdpi.com |

In Vitro and In Vivo Biotransformation Studies of this compound

Biotransformation studies offer insight into the late-stage modifications of withanolides and the potential to generate novel derivatives.

In vitro studies using plant cell cultures have demonstrated the capacity for biotransformation within the withanolide class. Cell suspension cultures of W. somnifera have been shown to perform inter-conversions of different withanolides when fed with precursors like withanolide A and withanone (B1683312). koreascience.kr For example, a noticeable conversion of withanolide A to withanone was observed, a reaction that appears to involve the substitution of a hydroxyl group and is likely catalyzed by cytochrome P450 hydroxylases. koreascience.kr Although this specific study did not use this compound as a substrate, it establishes the principle that plant cell cultures possess the enzymatic machinery for such transformations. The isolation of this compound from in vitro multiple shoot cultures of W. somnifera confirms that the complete biosynthetic pathway to produce this glycowithanolide is active and functional under lab-controlled conditions, suggesting these cultures could be a renewable resource. 14.139.185nih.gov

Information on the specific in vivo biotransformation and metabolism of this compound is limited. However, studies on other withanolides provide a likely model. When administered in vivo, withanolides can be metabolized by cytochrome enzymes. mdpi.com An in vitro study with rat and human liver microsomes found that withaferin A undergoes several modifications, including hydroxylation, hydrogenation, and hydrolysis. mdpi.com It is plausible that this compound, with its complex structure including a sugar moiety, would undergo similar enzymatic modifications in vivo, potentially involving hydrolysis of the glycosidic bond and further hydroxylation of the steroidal skeleton.

Mechanistic Investigations of Physagulin D S Biological and Pharmacological Activities in Preclinical Settings

Anticancer and Antiproliferative Mechanisms

Physagulin-d and its related compounds have demonstrated notable anticancer and antiproliferative properties in various preclinical models. The mechanisms underlying these effects involve direct cytotoxicity to cancer cells, modulation of critical cellular pathways governing proliferation and apoptosis, and inhibition of tumor growth in vivo.

The cytotoxic potential of this compound, often studied as physalin D, has been evaluated against a panel of human cancer cell lines. In vitro studies have shown that physalin D exhibits considerable cytotoxicity, with IC50 values typically ranging from 0.28 to 2.43 µg/mL across various cancer cell types. nih.govmedchemexpress.com This demonstrates a broad-spectrum cytotoxic activity. nih.gov

While specific IC50 values for this compound against cell lines such as NCI-H460, HCT-116, SF-268, and MCF-7 are not extensively detailed in the reviewed literature, studies on closely related compounds from the Physalis genus provide insight into their potential activity. For instance, the related withanolides Physagulide M and Physagulide O showed significant selective cytotoxic activity against the human osteosarcoma cell line MG-63. researchgate.net The antitumor activity of physalin D has been confirmed in models utilizing the Sarcoma 180 cell line. nih.gov

Below is a table summarizing the cytotoxic activities of Physalin D and related compounds against various cancer cell lines.

| Compound/Extract | Cell Line | IC50 Value | Source(s) |

| Physalin D | Various Cancer Cell Lines | 0.28 - 2.43 µg/mL | nih.govmedchemexpress.com |

| Physalin D | Sarcoma 180 | Activity Confirmed | nih.govresearchgate.net |

| Physagulide M | MG-63 (Osteosarcoma) | 4.28 µM | researchgate.net |

| Physagulide O | MG-63 (Osteosarcoma) | 5.44 µM | researchgate.net |

| Physalis minima Extract | HCT116 (Colorectal) | Cytotoxicity Observed | researchgate.net |

This table is interactive. You can sort and filter the data.

The antiproliferative effects of physalins and related withanolides are linked to their ability to modulate key pathways that control cell division and programmed cell death (apoptosis). nih.gov Studies on compounds structurally similar to this compound have revealed specific molecular mechanisms.

Physangulidine A, another withanolide from Physalis angulata, has been shown to induce cell cycle arrest in the G2/M phase in human prostate cancer cells. nih.gov This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. nih.gov Furthermore, Physangulidine A was found to induce programmed cell death, as evidenced by distinct changes in cell morphology and the presence of biochemical markers of apoptosis. nih.gov

Similarly, research on Physagulin P demonstrated its capacity to induce apoptosis in A549 lung cancer cells by activating the caspase pathway. vjs.ac.vnvjs.ac.vn Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. vjs.ac.vn The activation of caspase-3, a key executioner caspase, is a critical step in the apoptotic process triggered by these compounds. vjs.ac.vnresearchgate.net The induction of apoptosis can occur through the mitochondrial pathway, which involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govnih.gov

The anticancer potential of physalin D observed in vitro has been substantiated by in vivo studies. In preclinical animal models, physalin D has demonstrated the ability to inhibit tumor growth. nih.govresearchgate.net Specifically, its antitumour activity was confirmed in mice bearing Sarcoma 180 tumour cells, indicating that the compound can exert its anticancer effects within a complex biological system. nih.gov

The inhibition of tumor growth in vivo by physalin D is directly associated with its antiproliferative action. nih.gov This has been demonstrated through the analysis of cellular proliferation markers, such as Ki67. nih.gov Ki67 is a nuclear protein that is strictly associated with cell proliferation and is widely used as a marker to assess the growth fraction of a given cell population. In tumors from animals treated with physalin D, a reduction in Ki67 staining was observed. nih.gov This finding provides direct evidence that the in vivo antitumor activity of physalin D is related to the inhibition of tumor cell proliferation. nih.gov

Immunomodulatory Mechanisms

In addition to direct anticancer effects, compounds from the Physalis genus can also exhibit immunomodulatory activities, primarily through the modulation of key inflammatory signaling pathways.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is frequently implicated in the pathogenesis of cancer and inflammatory diseases. Several physalins and physagulins have been shown to be potent inhibitors of the NF-κB pathway. nih.govnih.gov For instance, physagulins A, C, and H have been identified as novel NF-κB inhibitors that can block the degradation of IκB-α and prevent the nuclear translocation of the NF-κB/p65 subunit in lipopolysaccharide-activated macrophages. nih.gov

However, studies investigating the specific effects of different physalins have revealed important distinctions. Research has reported that while physalin B and physalin F inhibit canonical NF-κB activation, physalin D does not appear to share this inhibitory effect on the pathway. nih.gov This suggests that despite structural similarities, the immunomodulatory activities can vary significantly among different physalins, and this compound may not exert its primary biological effects through the inhibition of NF-κB.

Impact on Immune Cell Activation and Function

This compound belongs to the withanolide class of compounds, which are known for a wide range of biological activities, including immunomodulation. researchgate.netmdpi.com Preclinical evidence suggests that compounds isolated from plants of the Physalis genus can exert significant influence on the primary cells of the immune system. Specifically, certain compounds have been found to effectively inhibit the proliferation of T and B lymphocytes. researchgate.net This immunosuppressive potential is a key area of investigation for autoimmune diseases and graft-versus-host disease. researchgate.net

However, the immunomodulatory effects can be highly specific to the individual compound. While some physalins are noted for their immunosuppressive effects, preclinical studies on Physalin D, a closely related compound, indicated that it did not exhibit the same immunosuppressive properties in an in vivo mouse model for malaria. mdpi.com This highlights the nuanced structure-activity relationships within the physalin family and underscores the need for specific investigation of this compound's direct effects on immune cell activation, cytokine production, and signaling pathways to fully elucidate its immunomodulatory profile.

Antimicrobial Mechanisms

This compound has demonstrated notable antibacterial properties against clinically important pathogenic bacteria in preclinical in vitro studies. thieme-connect.com Research focused on physagulin isolated from the fruits of Physalis angulata has shown a dose-dependent inhibitory action against several bacterial strains. thieme-connect.com The activity of the compound increases with higher concentrations, and a maximum zone of inhibition was recorded at a concentration of 500 µg/ml. thieme-connect.com

Among the pathogens tested, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) were found to be particularly susceptible. thieme-connect.com Further studies on the related compound, Physalin D, support these findings, showing marked antibacterial action, especially against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL. nih.govbohrium.com This suggests that this compound and related physalins may interfere with essential bacterial processes, though the precise molecular mechanisms require further investigation.

Antibacterial Activity of Physalin D

| Bacterial Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria (e.g., S. aureus) | 32 - 128 µg/mL |

The antifungal potential of physalins has also been evaluated in preclinical settings. In a study investigating the antimicrobial properties of extracts from Physalis alkekengi and the isolated compound Physalin D, the antifungal efficacy was determined. The results indicated that Physalin D possessed low activity against the tested fungal species. nih.gov The Minimum Inhibitory Concentrations (MICs) for its antifungal action were observed in the range of 256 to 512 µg/mL, suggesting a weaker effect compared to its antibacterial properties. nih.gov

Antifungal Activity of Physalin D

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida species | 256 - 512 µg/mL |

Antidiabetic Mechanisms

One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase. nih.gov Extracts from Physalis angulata, the plant source of many physagulins, have been shown to significantly suppress the activity of α-glucosidase in vitro. fip.orgmdpi.comresearchgate.net For instance, an ethanol (B145695) extract of P. angulata demonstrated α-glucosidase inhibitory activity with an IC50 value of 90.82 µg/mL. researchgate.net

While direct studies on this compound are limited, in silico molecular docking analyses have predicted that related compounds, including Physagulin A and Physagulin F, exhibit stable interactions and favorable binding affinities with the catalytic site of α-glucosidase. mdpi.comnih.gov Furthermore, studies on the broader class of withanolides have identified several members with potent α-glucosidase inhibitory activity. researchgate.netmdpi.com However, it is noteworthy that not all withanolides share this property, as some isolated from Physalis gracilis showed no such inhibitory effect. thieme-connect.com This indicates that the potential for this compound to act as a glycosidase inhibitor is plausible but requires specific experimental validation.

The inhibition of digestive enzymes like α-glucosidase is a direct mechanism for modulating glucose metabolism. nih.gov By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, compounds from P. angulata can regulate glucose absorption from the gut, thereby helping to manage blood glucose levels. nih.gov This mechanism is supported by in vivo studies where extracts from the plant have demonstrated hypoglycemic activity in diabetic animal models. fip.orgresearchgate.net

Beyond enzyme inhibition, preclinical research on related Physalis species suggests other pathways may be involved. For example, extracts from Physalis peruviana have been shown to enhance insulin (B600854) sensitivity in vitro and to increase the expression and function of Glucose Transporter 4 (GLUT4), a critical protein for glucose uptake into cells. nih.gov The combined effect of inhibiting carbohydrate digestion and potentially improving cellular glucose uptake suggests that compounds like this compound could influence glucose homeostasis through multiple pathways, making it a subject of interest for further antidiabetic research. nih.gov

Antioxidant and Anti-inflammatory Mechanisms

Inhibition of Lipid Peroxidation

There are no available preclinical studies that specifically investigate the capacity of this compound to inhibit lipid peroxidation. This process, a key indicator of oxidative stress, involves the degradation of lipids by reactive oxygen species. mdpi.comnih.gov While other natural compounds have been evaluated for these properties, the specific effects of this compound on lipid peroxidation have not been documented. nih.govmdpi.com

Modulation of Inflammatory Markers and Pathways

Detailed research into the effects of this compound on specific inflammatory markers and signaling pathways is not present in the current scientific literature. Studies on related compounds, such as Physagulin A, C, and H, have shown potent anti-inflammatory activity through the inhibition of the NF-κB signaling pathway, which in turn reduces the release of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govflorajournal.comresearchgate.net However, similar dedicated studies to elucidate the specific mechanisms of this compound are absent. The canonical NF-κB pathway is a primary regulator of inflammatory responses, and its modulation is a key therapeutic target. frontiersin.orgbio-rad-antibodies.com Research on a structurally similar compound, Physalin D, has explored its role as a potential antagonist of the P2X7 receptor, a pathway involved in inflammatory responses, but did not find it to inhibit canonical NF-κB activation. nih.govnih.govresearchgate.net Specific investigations into this compound's interaction with these or other inflammatory pathways like the MAPK pathway have not been published. researchgate.net

Neurobiological Effects and Potential Mechanisms

Modulation of Neurotransmitter Systems (e.g., acetylcholinesterase inhibition for related compounds)

There is no available research data on the modulatory effects of this compound on neurotransmitter systems. The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in managing neurological disorders like Alzheimer's disease. mdpi.comresearchgate.net While various natural compounds, including other withanolides, have been assessed for their AChE inhibitory potential, this compound has not been a subject of such preclinical investigation. nih.govfrontiersin.orgmdpi.com

Neuroprotective Pathways

The potential neuroprotective activities and associated molecular pathways of this compound have not been explored in preclinical settings. Neuroprotection involves mechanisms that defend the central nervous system against neuronal injury and degeneration. mdpi.comresearchgate.net Research into other phytochemicals has identified various neuroprotective pathways, including the suppression of neuroinflammation and oxidative stress. nih.gov However, no studies have been published that specifically link this compound to these or any other neuroprotective mechanisms.

Roles in Lipid Metabolism and Cellular Signaling

Preclinical data elucidating the specific roles of this compound in lipid metabolism and broader cellular signaling is currently unavailable. While various natural compounds are known to influence lipid metabolism by affecting lipogenesis and fatty acid oxidation, the impact of this compound on these processes has not been investigated. nih.govnih.govmdpi.com Similarly, apart from the uninvestigated potential role in inflammatory signaling pathways mentioned previously, its effect on other critical cellular signaling cascades, such as the PI3K/Akt/mTOR or JAK/STAT pathways, remains unknown. mdpi.comresearchgate.net

Influence on Lipid Transport and Metabolism Pathways

Abnormal lipid metabolism is a cornerstone of various metabolic diseases. nih.gov The therapeutic potential of natural compounds in modulating these pathways is an area of intense research. While specific studies on this compound's direct impact on lipid transport are limited, research on other withanolides, such as Withaferin A and Withanone (B1683312), offers significant insights into the potential mechanisms that this compound might employ.

Recent in vitro studies have demonstrated that certain withanolides can modulate key regulators of lipogenesis. mdpi.comresearchgate.net For instance, in a palmitic acid-induced fatty acid accumulation model in Huh7 cells, Withaferin A and Withanone were found to significantly reduce the activity of crucial lipogenic pathways. mdpi.com This includes the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and cholesterol synthesis. mdpi.com Furthermore, the expression of fatty acid synthase (FASN), a key enzyme in the synthesis of fatty acids, was also observed to be decreased. mdpi.comresearchgate.net

The peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, are nuclear receptors that play pivotal roles in lipid metabolism and glucose homeostasis. The aforementioned studies also revealed that Withaferin A and Withanone could modulate the levels of these receptors, suggesting a comprehensive influence on lipid metabolic pathways. mdpi.comresearchgate.net While these findings are not specific to this compound, the structural similarities within the withanolide class suggest that this compound may exert similar effects. Further preclinical investigations are warranted to specifically delineate the role of this compound in lipid transport and metabolism.

Table 1: Effect of Selected Withanolides on Key Regulators of Lipid Metabolism in Palmitic Acid-Treated Huh7 Cells

| Compound | Target Protein | Observed Effect | Reference |

|---|---|---|---|

| Withaferin A | Fatty Acid Synthase (FASN) | Reduction in protein level | researchgate.net |

| Withanone | Fatty Acid Synthase (FASN) | Reduction in protein level | researchgate.net |

| Withaferin A | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Reduction in protein level | researchgate.net |

| Withanone | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Reduction in protein level | researchgate.net |

| Withaferin A | Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Reduction in activity | mdpi.com |

| Withanone | Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Reduction in activity | mdpi.com |

This table is generated based on data from preclinical in vitro studies and is intended for informational purposes only.

Function as a Membrane Stabilizer and Signaling Molecule

The interaction of small molecules with cellular membranes is a critical determinant of their biological activity. The structural characteristics of withanolides, including their steroidal backbone, suggest a potential for interaction with the lipid bilayer of cell membranes. This interaction can influence membrane properties such as fluidity and permeability, thereby affecting cellular signaling and function.

Computational and experimental studies on withanolides like Withaferin A and Withanone have explored their permeability across the cell membrane. biorxiv.org These studies indicate that the ability of a withanolide to traverse the cell membrane can be influenced by its specific structural features, such as the position and number of hydroxyl groups. biorxiv.org The passage of these molecules across the membrane is a prerequisite for their interaction with intracellular targets and initiation of signaling cascades. biorxiv.org

Withanolides have been shown to modulate a variety of signaling pathways involved in inflammation, cell survival, and stress responses. nih.govmdpi.com For example, many withanolides are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. mdpi.commdpi.com They can also influence other signaling cascades such as the MAPK and PI3K/Akt pathways. nih.govmdpi.com While direct evidence for this compound is still forthcoming, its structural analogy to other bioactive withanolides strongly suggests its potential to function as a signaling molecule. The interaction of this compound with the cell membrane could be the initial step in a cascade of signaling events, leading to its observed pharmacological effects. Further research is necessary to fully elucidate the specific membrane interactions and signaling pathways modulated by this compound.

Molecular Mechanism of Action and Target Identification for Physagulin D

Computational Chemistry and In Silico Approaches

Computational methods are indispensable tools for predicting and understanding the complex interactions between small molecules like Physagulin-d and their biological targets. These in silico techniques provide insights into binding affinities, potential multi-target effects, and the dynamic nature of ligand-protein interactions, guiding further experimental validation.

Molecular Docking Studies (e.g., binding affinity with Serine/arginine-rich splicing factor 1 (SRSF1) protein)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to estimate the binding affinity of a ligand to a specific protein target.

While specific molecular docking studies detailing the binding affinity between this compound and the Serine/arginine-rich splicing factor 1 (SRSF1) protein are not extensively available in the current literature, research on other physalins has demonstrated the utility of this approach. For instance, docking studies have been successfully employed to predict the binding of various physalins to enzymes involved in the metabolic pathways of parasites like Leishmania, helping to identify potential mechanisms of action. nih.gov Similarly, compounds from Physalis angulata have been docked against the B-cell activating factor (BAFF) to explore their immunomodulatory potential. researchgate.net These studies establish a precedent for using molecular docking to investigate this compound's interactions with proteins like SRSF1, a key regulator of mRNA splicing, to explore potential roles in gene expression regulation.

Network Pharmacology Analysis for Multi-target Prediction

Network pharmacology offers a holistic approach to understanding drug action by analyzing the complex interactions between chemical compounds, biological targets, and disease pathways. sci-hub.senih.gov This method is particularly useful for natural products, which often act on multiple targets simultaneously.

For the broader class of withanolides, which includes physalins, network pharmacology has been used to predict and analyze their multi-target effects. sci-hub.seresearchgate.net These analyses construct networks based on known and predicted drug-target interactions to identify key proteins and signaling pathways. researchgate.net For example, network pharmacology studies on Withania somnifera, a plant rich in withanolides, have identified significant targets related to neurodegenerative diseases, such as APP, EGFR, and MAPK1. nih.gov Another study predicted that withanolides could target proteins like AKT1, JAK2, and KIT, which are involved in immunomodulatory pathways. researchgate.net Although a specific network pharmacology analysis for this compound has not been published, these findings for related compounds suggest that this compound likely interacts with a network of targets rather than a single protein, contributing to a complex pharmacological profile.

Table 1: Potential Target Classes for Withanolides Identified via Network Pharmacology This table represents potential targets for the broader class of withanolides, as specific data for this compound is not available.

| Target Class | Associated Pathways | Potential Effect |

| Protein Kinases (e.g., AKT1, MAPK1, JAK2) | PI3K-Akt Signaling, MAPK Signaling | Regulation of cell proliferation, inflammation, and survival |

| Growth Factor Receptors (e.g., EGFR) | EGFR Tyrosine Kinase Inhibitor Resistance | Modulation of cell growth and division |

| Transcription Factors & Regulators | Hedgehog Pathway, Alzheimer's Disease Pathway | Control of gene expression related to development and disease |

| Immune Checkpoint Proteins (e.g., IL2) | NOD-like Receptor Signaling, Toll-like Receptor Signaling | Immunomodulation |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed, time-resolved information about the behavior of biomolecular systems at an atomic level. nih.gov This powerful computational method simulates the movements and interactions of atoms and molecules over time, allowing researchers to observe the stability of a ligand-protein complex, conformational changes, and the specific interactions that stabilize binding. mdpi.comnih.govmdpi.com

While MD simulation studies specifically focused on this compound are yet to be reported, the technique is frequently applied to understand the interactions of natural products with their targets. For example, MD simulations have been used to confirm the stability of complexes between other natural compounds and proteins, validating docking results and providing deeper insights into the binding mode. nih.gov Such simulations could be instrumental in verifying the stability of this compound within the binding pocket of a target like SRSF1 or a kinase, revealing the dynamic nature of the interaction and the key residues involved in maintaining the complex.

Identification and Validation of Specific Molecular Targets

Following computational predictions, experimental validation is crucial to confirm the specific molecular targets of a compound and understand its biological effects. This involves biochemical assays to measure interactions with enzymes, receptors, and other key cellular components.

Interaction with Enzymes (e.g., kinases, α-glucosidase, α-amylase)

Enzymes are critical targets for many therapeutic agents. The ability of a compound to inhibit specific enzymes can have significant physiological effects.

Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. mdpi.com The inhibitory effects of physalins on various kinases have been noted in several studies. For example, Physalin A has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and inflammatory responses. frontiersin.org Other physalins have demonstrated effects on pathways involving c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). nih.gov While direct inhibitory data for this compound on a panel of kinases is limited, the activities of its analogues suggest that kinases are a probable class of targets.

α-glucosidase and α-amylase: These enzymes are key players in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.commdpi.comnih.gov Extracts from Physalis species have shown potent inhibitory activity against both α-glucosidase and α-amylase. researchgate.netresearchgate.net Molecular docking studies of compounds from Physalis angulata, such as Physagulin A, have shown favorable binding affinities with the catalytic site of α-glucosidase. researchgate.net Although specific IC50 values for pure this compound are not yet established, the demonstrated activity of extracts from the source plants strongly suggests its potential as an inhibitor of these digestive enzymes. researchgate.net

Table 2: Enzyme Inhibitory Activity of Physalis Extracts and Related Compounds This table shows data for extracts or related physalins, as specific IC50 values for this compound are not available.

| Compound/Extract | Target Enzyme | Activity Noted |

| Physalis minima Extract | α-glucosidase | Potent inhibitory activity reported. researchgate.net |

| Physalis peruviana Extract | α-amylase | Inhibitory effect observed. researchgate.net |

| Physalis peruviana Extract | α-glucosidase | Inhibitory effect observed. researchgate.net |

| Physagulin A | α-glucosidase | Favorable binding affinity in molecular docking studies. researchgate.net |

Binding to Receptors and Transcription Factors (e.g., NF-κB, growth factors)

NF-κB: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor complex that regulates immune responses, inflammation, and cell survival. researchgate.net Many physalins, including Physalin A, B, and F, are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.govnih.govnih.gov They typically act by preventing the degradation of the IκBα inhibitor, which in turn blocks the nuclear translocation of the active NF-κB dimer. researchgate.netnih.gov However, studies have shown that not all physalins share this activity. Notably, research has reported that Physalin D does not inhibit canonical NF-κB activation, distinguishing its activity profile from that of other members of the physalin family like B and F. frontiersin.orgnih.gov

Growth Factors: Growth factors are signaling proteins that bind to specific receptors on the cell surface, activating intracellular signaling pathways that lead to cell proliferation and differentiation. While there is currently a lack of direct evidence showing this compound binding to growth factors or their receptors, other related steroids have been investigated for their effects on these pathways. For instance, Physalins A and B have been shown to down-regulate the expression of the androgen receptor, a key factor in prostate cancer growth. nih.gov Given the structural similarity of physalins to other steroids that modulate receptor activity, this remains an area for future investigation.

Interaction with Structural Proteins

Limited direct research has been published specifically detailing the interactions of this compound with various structural proteins. However, the broader class of withanolides, to which this compound belongs, is known to interact with cytoskeletal proteins. These interactions can influence cellular processes such as morphology, motility, and division. The specific binding partners and the nature of these interactions for this compound remain an area for further investigation.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of this compound and related compounds is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to elucidate how specific functional groups and structural motifs contribute to their therapeutic effects.

Impact of Glycosylation on Activity

Glycosylation, the attachment of sugar moieties, can significantly modulate the bioactivity of withanolides. In the case of withanolide glycosides, the sugar portion can influence properties such as solubility, bioavailability, and interaction with cellular targets.

Research on various withanolides has shown that the presence and nature of the glycosyl group can either enhance or diminish cytotoxic activity. For instance, some studies have reported that glycosylation can decrease the cytotoxicity of withanolides by more than tenfold. mdpi.com Conversely, other studies have found that certain glycosylated withanolides exhibit potent cytotoxic effects, suggesting that the impact of glycosylation is highly dependent on the specific structure of both the steroidal backbone and the sugar moiety, as well as their point of attachment. mdpi.com

| Compound | Presence of Glycosyl Group | Reported Effect on Cytotoxicity | Reference |

|---|---|---|---|

| Withaferin A vs. its glycoside | Yes (for the glycoside) | Decreased cytotoxicity (>10-fold) | mdpi.com |

| Dinoxin B | Yes | Potent cytotoxicity in sub-micromolar range | mdpi.com |

Influence of Steroidal Backbone Modifications

Modifications to the steroidal backbone of withanolides are crucial determinants of their biological activity. Key structural features that have been identified as important for the cytotoxic and anti-inflammatory effects of this class of compounds include the presence of a 2,3-en-1-one system in ring A, a 5β,6β-epoxide in ring B, and the structure of the side chain lactone. nih.gov

For example, the α,β-unsaturated ketone group in ring A is often associated with enhanced cytotoxic activity. researchgate.net The stereochemistry of the steroidal nucleus and the nature and orientation of substituents at various positions can also profoundly impact the biological effects. Alterations to the lactone ring in the side chain can also modulate activity.

The introduction of different functional groups at various positions on the steroid backbone can lead to significant changes in biological activity. mdpi.com Even minor alterations, such as the position of a methoxy (B1213986) group, can remarkably alter cytotoxic effects. mdpi.com The lipophilicity and electronic properties of these substituents play a critical role in the interaction with biological targets.

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| 2,3-en-1-one in ring A | Often enhances cytotoxic activity | nih.govresearchgate.net |

| 5β,6β-epoxide in ring B | Contributes to cytotoxic potential | nih.gov |

| Side chain lactone | Modulates activity | psu.edu |

| Substituent modifications | Can significantly alter potency and selectivity | mdpi.com |

Comparison with Other Withanolides and Physalins

This compound belongs to the large and diverse family of withanolides, which are C28-steroidal lactones. This family of compounds is structurally related to another class of natural products called physalins, which are C28-seco-steroids. Both withanolides and physalins are primarily isolated from plants of the Solanaceae family and exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. nih.govnih.govsci-hub.se

While both classes of compounds share a common biosynthetic origin, they possess distinct structural skeletons. Withanolides are characterized by an intact ergostane-type steroid framework, whereas physalins have a rearranged steroidal nucleus. sci-hub.se These structural differences lead to variations in their biological activity profiles.

For instance, studies comparing the cytotoxic activities of various withanolides and physalins have revealed that specific structural features are critical for potency. Physalin D, for example, has demonstrated potent cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net It has also been shown to be a potent antagonist of the P2X7 receptor, an important target in inflammation. nih.gov In contrast, other physalins, such as Physalin B, may exhibit different levels of activity. nih.gov

The anti-inflammatory effects of withanolides have also been extensively studied. For example, Physagulin A, Physagulin C, and Physagulin H have been shown to exert their anti-inflammatory actions by inhibiting the NF-κB signaling pathway. nih.gov The structural variations among these different physagulins and withanolides, including this compound, are responsible for their differing potencies and mechanisms of action.

| Compound | Class | Reported Biological Activity | Reference |

|---|---|---|---|

| Physalin D | Physalin | Potent cytotoxic activity; P2X7 receptor antagonist | nih.govresearchgate.netnih.gov |

| Physalin B | Physalin | Cytotoxic activity; P2X7 receptor antagonist (less potent than Physalin D) | nih.gov |

| Physagulin A | Withanolide | Anti-inflammatory (NF-κB inhibitor) | nih.gov |

| Physagulin C | Withanolide | Anti-inflammatory (NF-κB inhibitor) | nih.gov |

| Physagulin H | Withanolide | Anti-inflammatory (NF-κB inhibitor) | nih.gov |

Preclinical Research Models and Methodologies Employed in Physagulin D Studies

In Vitro Cell-Based Assay Systems

In vitro studies are fundamental for the initial screening and mechanistic investigation of new chemical entities like Physalin D. These assays use cultured cells to assess the compound's direct effects on cellular processes in a controlled environment.

The investigation of Physalin D's biological activities has involved a variety of human and murine cell lines. For cytotoxicity and anti-tumor studies, a panel of human cancer cell lines is commonly employed, including Sarcoma 180, HTB-26 (breast cancer), PC-3 (prostate cancer), and HepG2 (hepatocellular carcinoma). nih.govresearchgate.net In studies focusing on anti-inflammatory mechanisms, murine macrophage cell lines such as RAW 264.7 are frequently used. researchgate.net

The general experimental design involves maintaining these cell lines in appropriate culture media and conditions. Cells are seeded in multi-well plates and, after a period of stabilization, are exposed to varying concentrations of Physalin D. nih.gov These experiments typically include both a negative (vehicle) control and a positive control, which is a known active compound, to validate the assay results. The duration of exposure to the compound is a critical parameter and is optimized based on the specific assay and cell line. nih.gov

To quantify the cytotoxic effects of Physalin D, cell viability and proliferation assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. nih.gov This assay measures the metabolic activity of cells, which is an indicator of their viability. nih.govmdpi.com In living cells, mitochondrial reductase enzymes convert the water-soluble yellow MTT to an insoluble purple formazan (B1609692). nih.gov The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. nih.govnih.gov

In vitro studies have demonstrated that Physalin D exhibits considerable cytotoxicity against various cancer cell lines. nih.govpensoft.net The efficacy is often expressed as the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. nih.gov Physalin D has shown IC50 values ranging from 0.28 to 2.43 µg/mL across different cancer cell lines. nih.govoup.com

Table 1: In Vitro Cytotoxicity of Physalin D Against Various Human Tumor Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|

Understanding the mechanism of action of Physalin D requires detailed investigation of its effects on cellular signaling pathways. Researchers have employed several biochemical and molecular assays to probe its anti-inflammatory and receptor-modulating activities.

P2X7 Receptor Antagonism: Physalin D has been identified as a potent antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. nih.govresearchgate.net To evaluate this activity, several specialized assays are used:

ATP-induced Dye Uptake Assay: This assay measures the formation of pores in the cell membrane upon P2X7 activation, which allows the entry of fluorescent dyes like YO-PRO-1. The ability of Physalin D to inhibit this dye uptake in the presence of ATP demonstrates its antagonist activity. frontiersin.org

Whole-Cell Patch-Clamp: This electrophysiological technique directly measures the ion currents flowing through the P2X7 channel. Inhibition of ATP-induced currents by Physalin D provides direct evidence of receptor blockade. nih.govfrontiersin.org

Cytokine Release Assay: Activation of the P2X7 receptor triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). The ability of Physalin D to inhibit ATP-induced IL-1β release is measured, often by using an enzyme-linked immunosorbent assay (ELISA). researchgate.net

NF-κB Signaling Pathway Inhibition: The NF-κB (nuclear factor-kappa B) signaling pathway is a critical regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory drugs. researchgate.netfrontiersin.org While studies on Physalin D's direct effect on this pathway are part of a broader investigation into physalins, related compounds like Physalin A have been shown to block NF-κB activation. researchgate.netnih.gov The methodologies used are applicable to the study of Physalin D and include:

Western Blot Analysis: This technique is used to measure the levels of key proteins in the NF-κB pathway. For instance, researchers assess the degradation of IκB-α (inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB, both of which are critical steps in pathway activation. researchgate.netfrontiersin.org It can also be used to detect the expression of downstream inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

ELISA: This assay is used to quantify the production of inflammatory mediators that are downstream of NF-κB signaling, such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-α (TNF-α). researchgate.net

Reporter Gene Assays: Cells can be transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB-responsive promoter. Inhibition of the reporter signal in the presence of an inflammatory stimulus and the test compound indicates a blockade of the NF-κB pathway. nih.gov

In Vivo Animal Model Systems

Following promising in vitro results, in vivo studies using animal models are conducted to evaluate the efficacy of a compound in a complex biological system.

Rodent models, particularly mice, are extensively used in the preclinical evaluation of Physalin D for both its anti-tumor and anti-inflammatory effects.

Tumor Models: The anti-tumor activity of Physalin D has been confirmed in mice bearing Sarcoma 180 tumor cells. nih.govoup.com This is a transplantable tumor model where cancer cells are injected into mice to form solid tumors. Xenograft models are also employed, where human cancer cells, such as the H292 non-small cell lung cancer (NSCLC) line, are implanted into immunodeficient mice to more closely mimic human cancer. researchgate.net

Inflammation Models: To investigate the anti-inflammatory properties of Physalin D in vivo, several acute inflammation models in mice are utilized. mdpi.com These include:

ATP-induced Paw Edema: Injection of ATP into the mouse paw induces an inflammatory response characterized by swelling (edema). This model is particularly relevant for testing P2X7 antagonists like Physalin D. nih.govresearchgate.net

LPS-induced Pleurisy: Lipopolysaccharide (LPS), a component of bacterial cell walls, is injected into the pleural cavity of mice, causing an acute inflammatory response. nih.govredoxis.se This model is used to assess the compound's ability to reduce inflammation in a systemic context. researchgate.net

Carrageenan-induced Paw Edema: This is a widely used model for evaluating anti-inflammatory drugs, where carrageenan is injected into the rat paw to induce inflammation. nih.gov

In in vivo studies, the experimental design involves inducing the specific pathology in rodents, followed by administration of the test compound. For example, in the Sarcoma 180 model, treatment with Physalin D commenced after the tumor was established. nih.gov In the H292 xenograft model, mice received treatment when tumors reached a volume of 100–200 mm³. researchgate.net In acute inflammation models, the compound is typically administered shortly before or after the inflammatory stimulus. nih.gov

Efficacy is determined by measuring specific endpoints.